molecular formula C18H22ClNO3S B2850388 N-(4-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide CAS No. 863007-14-1

N-(4-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide

Cat. No.: B2850388
CAS No.: 863007-14-1
M. Wt: 367.89
InChI Key: ACINYARFJDNZGP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group, a cyclohexyl group, and a dioxido-dihydrothiophenyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 4-chlorophenyl acetamide derivative, followed by the introduction of the cyclohexyl group and the dioxido-dihydrothiophenyl group through subsequent reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxido group to a thiol or thioether.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-(4-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide
  • 4-Chloro-N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide

Uniqueness

N-(4-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3S/c19-15-6-8-16(9-7-15)20(17-10-11-24(22,23)13-17)18(21)12-14-4-2-1-3-5-14/h6-11,14,17H,1-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACINYARFJDNZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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